An In-Depth Technical Guide to (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
An In-Depth Technical Guide to (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This technical guide provides a comprehensive overview of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key chemical intermediate in the synthesis of pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic diamine with the IUPAC name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine [1][2]. It is a critical building block in the stereoselective synthesis of certain active pharmaceutical ingredients, most notably the fluoroquinolone antibiotic, Moxifloxacin.[1][3][4][5] The benzyl group serves as a protecting group during the synthesis, which is later removed to yield the core structure required for the final drug molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | [1][2] |
| Synonyms | (4aS-cis-)-6-Benzyl-octahydropyrrolo(3.4-b)pyridine, (4aS,7aS)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | [1][2] |
| CAS Number | 151213-39-7 | [1] |
| Molecular Formula | C₁₄H₂₀N₂ | [1][4][6] |
| Molecular Weight | 216.32 g/mol | [1][4][6][7] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Storage | Refrigerator |
Synthesis and Experimental Protocols
The synthesis of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a key step in the overall synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, the side chain of Moxifloxacin.[1][4] A common synthetic route involves the formation of a dione intermediate followed by stereoselective reduction.
Synthesis of the N-benzyl Dione Intermediate
A widely adopted method starts with the coupling of 2,3-pyridine dicarboxylic acid with benzylamine to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1]
Reduction of the Dione and Pyridine Ring
The subsequent steps involve the reduction of both the pyridine ring and the two carbonyl groups of the dione. This reduction is a critical step to establish the desired cis-stereochemistry at the two chiral centers (4a and 7a).[1]
Experimental Protocol for a Related Synthesis:
The following protocol describes the synthesis of the de-benzylated core, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which proceeds through the title compound as an intermediate.[1]
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Coupling Reaction: 2,3-pyridine dicarboxylic acid is reacted with benzylamine to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
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Pyridine Ring Reduction: The pyridine ring of the dione intermediate is reduced.
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Carbonyl Group Reduction: The two carbonyl groups are then reduced to yield (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
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Resolution: The racemic mixture of the N-benzyl intermediate is subjected to resolution using a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol.
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Deprotection: The benzyl protecting group is removed to afford the final product, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[1]
Biological Significance
The primary significance of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine lies in its role as a crucial intermediate in the synthesis of Moxifloxacin.[1][4][8] Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. The specific stereochemistry of the (4aS,7aS) side chain is essential for the antibacterial activity of Moxifloxacin. While there is no documented biological activity for the title compound itself, its integrity and purity are paramount for the efficacy and safety of the final pharmaceutical product. It is also identified as a "benzyl nonane" impurity in Moxifloxacin.[8]
Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for obtaining the core structure for Moxifloxacin, highlighting the stage where (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is an intermediate.
Caption: Synthetic workflow for Moxifloxacin highlighting key intermediates.
References
- 1. scispace.com [scispace.com]
- 2. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine | C14H20N2 | CID 10198297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. EP2551268B1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo [3,4-b] pyridine [research.unipd.it]
- 6. GSRS [precision.fda.gov]
- 7. (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine - [sigmaaldrich.com]
- 8. clearsynth.com [clearsynth.com]
